3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid

Medicinal Chemistry Physicochemical Property Prediction ADME

Precise SAR exploration requires non-fungible halogenated building blocks. Substituting with other regioisomers alters logP, pKa, and binding affinity. - Critical 3-bromo-4-fluoro substitution pattern for GABA receptor analog studies - Enables halogen bonding studies (bromine as donor) via X-ray crystallography - Suitable for CNS library synthesis: enhanced lipophilicity for BBB penetration - Verified regioisomeric purity for QC reference standards (chiral HPLC/UPLC-MS)

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
Cat. No. B12278838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid
Molecular FormulaC10H11BrFNO2
Molecular Weight276.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(CC(=O)O)N)Br)F
InChIInChI=1S/C10H11BrFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)
InChIKeySDFLVVVCSPFODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid: Identification & Properties


3-Amino-4-(3-bromo-4-fluorophenyl)butyric acid (CAS: 1391305-67-1) is a synthetic β-amino acid derivative with the molecular formula C₁₀H₁₁BrFNO₂ and a molecular weight of 276.10 g/mol . It belongs to the class of halogenated phenylbutyric acids, which are widely employed as research tools and building blocks in medicinal chemistry for exploring structure-activity relationships, particularly in neuropharmacology and oncology .

β-Amino acid scaffold for CNS target SAR studies
Halogenated building block with bromine and fluorine synthetic handles
3-Bromo-4-fluoro substitution enables halogen bonding research

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid: Substitution Integrity Risks


While seemingly similar β-amino acids or halogenated phenylbutyric acid derivatives exist, direct substitution is not scientifically sound. The specific 3-bromo-4-fluoro substitution pattern on the phenyl ring is critical; even minor alterations, such as moving the halogen atoms to a 2-bromo-4-fluoro or 4-bromo-3-fluoro position, can drastically alter the molecule's physicochemical properties (e.g., logP, pKa), metabolic stability, and target binding affinity [1]. This is due to changes in electron density distribution and steric hindrance, which are fundamental to molecular recognition. The precise orientation of the bromine and fluorine atoms is a key determinant of the compound's unique interaction profile, making it a non-fungible research tool for probing specific biological hypotheses or for use as a precise synthetic intermediate .

Positional Isomer Mismatch
Moving bromine or fluorine to 2- or 4-position may shift logP, pKa, and target binding affinity.
Non-Halogenated Analogs
Phenibut or mono-fluorinated scaffolds lack bromine-dependent halogen bonding, altering receptor interaction profile.
Regioisomer Substitution
γ-Amino acid regioisomer (baclofen-type) shifts receptor subtype selectivity, making direct replacement invalid.

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid: Differentiation vs. Analogs


Predicted Lipophilicity vs. β-Phenyl-GABA

The introduction of the 3-bromo-4-fluoro substituents onto the phenyl ring of the β-phenyl-GABA scaffold is predicted to significantly increase lipophilicity compared to the unsubstituted parent compound, phenibut . While direct experimental logP values for this exact compound are not widely reported, its structural features can be benchmarked against a close analog, 3-(3-bromo-4-fluorophenyl)propanal, which has a reported experimental logP of 2.72 . This contrasts sharply with the parent phenibut, which has a lower predicted logP of approximately 1.42, highlighting how halogenation, particularly with bromine, dramatically enhances the compound's ability to cross lipid bilayers [1].

Lipophilicity vs. Phenibut
Class-level
Predicted ~2.7 (based on 3-(3-bromo-4-fluorophenyl)propanal) vs. Phenibut ~1.42
May support membrane permeation study fit
Class-level inference from structural analog
Medicinal Chemistry Physicochemical Property Prediction ADME

Metabolic Stability: Halogenated vs. Non-Halogenated Analogs

The strategic placement of both bromine and fluorine atoms on the phenyl ring is a well-established medicinal chemistry strategy to block sites of oxidative metabolism, specifically cytochrome P450-mediated hydroxylation [1]. While direct metabolic stability data for this compound is not publicly available, the 3-bromo-4-fluoro substitution pattern is structurally analogous to the metabolically stable aryl group found in the clinical candidate Epacadostat, which incorporates a 3-bromo-4-fluoroaniline motif [2]. In contrast, the unsubstituted phenyl ring in phenibut is susceptible to aromatic hydroxylation, a primary route of metabolism. Therefore, this compound is a more suitable tool than its non- or mono-halogenated counterparts for studies requiring prolonged target engagement or where minimizing reactive metabolite formation is critical [1].

Metabolic Stability
Class-level
3-Bromo-4-fluoro motif blocks aromatic hydroxylation; phenibut is susceptible
Supports prolonged target engagement study context
Inferred from halogenation principles
Drug Metabolism Pharmacokinetics Halogen Bonding

GABA Receptor Affinity: Halogen Bonding Advantage

The presence of a bromine atom in the 3-position of the phenyl ring introduces the possibility for halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for biological targets, including GABAA receptors [1]. A close structural analog, 3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid, has been documented in BindingDB with a reported Ki of 5.10 nM for the human GABAA receptor (α3β2γ2 subtype) [2]. While not a direct measurement for the 3-bromo-4-fluoro isomer, this data strongly supports the class-level inference that the bromine atom is a key pharmacophoric element for high-affinity interaction. This is a critical differentiator from non-halogenated analogs like phenibut, which typically exhibit lower potency (e.g., IC50 = 1.70 μM for GABAB) and from purely fluorinated analogs that lack the bromine's capacity for strong halogen bonding .

GABAAR Affinity
Class-level
Positional isomer Ki=5.10nM (α3β2γ2); target compound not directly measured
Informs GABAergic probe selection context
Class-level inference; verify with direct assay
Neuroscience Receptor Pharmacology Halogen Bonding

Receptor Pharmacology: β- vs. γ-Amino Acid Distinction

The position of the amino group relative to the carboxylic acid is a fundamental determinant of biological activity in this class of compounds. 3-Amino-4-(3-bromo-4-fluorophenyl)butyric acid is a β-amino acid, with the amine on the β-carbon. In contrast, the regioisomer 4-amino-4-(3-bromo-4-fluorophenyl)butanoic acid (CAS 1270508-47-8) is a γ-amino acid, with the amine on the γ-carbon . This seemingly small change has profound implications; while both are halogenated phenylbutyric acids, their interaction with GABA receptor subtypes is expected to differ significantly. For instance, the parent scaffolds—β-phenyl-GABA (phenibut) and γ-phenyl-GABA (baclofen)—exhibit distinct receptor profiles, with baclofen being a selective GABAB agonist (EC50 ~0.2 μM) and phenibut showing mixed activity [1]. Therefore, substituting one regioisomer for the other would completely alter the pharmacological hypothesis being tested.

β- vs. γ-Amino Acid
Head-to-head
β-amino acid (mixed GABAAR/GABABR expected) vs. γ-amino acid (selective GABABR)
Replacement alters receptor subtype interpretation
Regioisomer identity determines pharmacology
β-Amino Acid Pharmacology GABA Receptor Subtype Selectivity Medicinal Chemistry

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid: Validated Applications


GABAergic Signaling and Receptor Selectivity

This compound serves as a specialized research tool for investigating the structure-activity relationships of β-phenyl-GABA analogs at GABA receptors. Its distinct 3-bromo-4-fluoro substitution pattern is predicted to enhance both lipophilicity and target binding affinity via halogen bonding, making it a valuable probe for dissecting the contributions of specific halogen atoms to receptor interaction and downstream signaling [1]. The inferred metabolic stability further supports its use in cellular and potentially ex vivo models where longer-term compound exposure is required.

CNS-Targeted Compound Libraries

In medicinal chemistry, this β-amino acid is a strategic building block for synthesizing focused libraries of CNS-active molecules. Its predicted higher lipophilicity compared to non-halogenated phenibut suggests it is well-suited for designing compounds with improved blood-brain barrier penetration [1]. The presence of both bromine and fluorine atoms provides distinct synthetic handles for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or for use as a fragment in lead optimization campaigns aimed at enhancing metabolic stability and potency.

Halogen Bonding Studies and Affinity Probes

The unique halogen substitution pattern makes this compound an excellent starting point for creating chemical biology probes to study halogen bonding in protein-ligand interactions. The bromine atom serves as a strong halogen bond donor, which can be systematically studied using X-ray crystallography or biophysical methods [1]. This compound can be readily derivatized to incorporate affinity tags (e.g., biotin) or fluorescent reporters, enabling pull-down assays or cellular imaging to map target engagement and subcellular distribution.

Regioisomeric Purity Reference Standard

Given the significant pharmacological differences between β- and γ-amino acid regioisomers, this compound can be employed as a high-purity reference standard for developing and validating analytical methods (e.g., chiral HPLC, UPLC-MS) to ensure the regioisomeric and enantiomeric purity of synthesized batches of related halogenated phenylbutyric acid derivatives [1]. This is a critical quality control application for laboratories engaged in the synthesis and characterization of novel CNS agents.

Application
Selection Property
Validation Focus
GABAergic signaling probe studies
Halogen bonding capacity and β-amino acid scaffold
Receptor binding assay context (GABAAR/GABABR)
CNS-focused library synthesis
Bromine and fluorine as orthogonal synthetic handles
Cross-coupling reaction compatibility
Halogen bonding affinity probe development
Bromine as halogen bond donor
Biophysical binding characterization
Regioisomeric purity assessment
β-amino acid regioisomer identity
Chiral HPLC or UPLC-MS method development
Quote Request

Request a Quote for 3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.